Boc-Asp(OcHx)-OH

Peptide Synthesis Aspartimide Formation Boc SPPS

Boc-Asp(OcHx)-OH (N-α-tert-butoxycarbonyl-L-aspartic acid β-cyclohexyl ester) is a fully protected aspartic acid derivative specifically designed for Boc solid-phase peptide synthesis (SPPS). With a molecular formula of C₁₅H₂₅NO₆, a molecular weight of 315.36 g/mol, and a melting point of 93–95 °C , this building block incorporates a tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and a cyclohexyl ester for semi-permanent side-chain carboxyl protection.

Molecular Formula C15H25NO6
Molecular Weight 315.36 g/mol
CAS No. 73821-95-1
Cat. No. B1336527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OcHx)-OH
CAS73821-95-1
Molecular FormulaC15H25NO6
Molecular Weight315.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O
InChIInChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
InChIKeyNLPQIWFEEKQBBN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp(OcHx)-OH CAS 73821-95-1: A β-Cyclohexyl Ester-Protected Aspartic Acid Building Block for High-Fidelity Boc Solid-Phase Peptide Synthesis


Boc-Asp(OcHx)-OH (N-α-tert-butoxycarbonyl-L-aspartic acid β-cyclohexyl ester) is a fully protected aspartic acid derivative specifically designed for Boc solid-phase peptide synthesis (SPPS) . With a molecular formula of C₁₅H₂₅NO₆, a molecular weight of 315.36 g/mol, and a melting point of 93–95 °C , this building block incorporates a tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and a cyclohexyl ester for semi-permanent side-chain carboxyl protection . Unlike benzyl or methyl ester analogs, the cyclohexyl moiety provides enhanced steric bulk that effectively suppresses aspartimide formation and α,β-rearrangement during both chain assembly and final deprotection [1][2].

Why Standard Aspartic Acid Derivatives Cannot Replace Boc-Asp(OcHx)-OH in Boc SPPS Without Compromising Yield and Purity


Aspartic acid residues are notorious for undergoing aspartimide formation and subsequent α,β-rearrangement during both peptide chain assembly and final HF cleavage [1]. This side reaction, which is particularly severe in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn, leads to truncated peptides, racemization, and difficult-to-remove byproducts that drastically reduce crude purity and complicate downstream purification [1][2]. While benzyl ester (Boc-Asp(OBzl)-OH) is the traditional protecting group of choice, it offers insufficient steric hindrance to effectively suppress base- or acid-catalyzed imide formation [1]. In contrast, the cyclohexyl ester in Boc-Asp(OcHx)-OH provides a unique combination of TFA stability and enhanced steric protection that translates into dramatically lower aspartimide levels and higher synthetic fidelity, making it irreplaceable for challenging peptide sequences .

Boc-Asp(OcHx)-OH: Head-to-Head Quantitative Evidence of Superior Aspartimide Suppression and Process Compatibility


Base-Catalyzed Aspartimide Formation: 170-Fold Reduction with Cyclohexyl Ester vs. Benzyl Ester

In a model tetrapeptide Glu-Asp-Gly-Thr, the cyclohexyl ester-protected derivative yielded only 0.3% aspartimide after 24 h of treatment with diisopropylethylamine (DIEA), whereas the corresponding benzyl ester-protected peptide generated 51% aspartimide under identical conditions, representing a 170-fold reduction in side-product formation [1].

Peptide Synthesis Aspartimide Formation Boc SPPS

Acid-Catalyzed Aspartimide Formation in HF Cleavage: ~3-Fold Slower Rate with Cyclohexyl Ester

During HF-anisole (9:1, v/v) cleavage, the rate constants for aspartimide formation were 6.2 × 10⁻⁶ s⁻¹ at -15°C and 73.6 × 10⁻⁶ s⁻¹ at 0°C for the benzyl ester-protected peptide. The corresponding rate constants for the cyclohexyl ester-protected peptide were approximately threefold slower, demonstrating enhanced resistance to acid-catalyzed side reactions during the final deprotection step [1].

Peptide Synthesis HF Cleavage Boc SPPS

Stability to Repetitive TFA Deprotection: Cyclohexyl Ester Withstands >20 Cycles of Boc Removal

The cyclohexyl ester is stable to trifluoroacetic acid (TFA), the standard reagent for iterative Nα-Boc group removal during chain elongation. This acid stability allows the side-chain protection to remain intact through 20 or more deprotection cycles, a prerequisite for the successful synthesis of long peptides [1].

Peptide Synthesis TFA Stability Boc SPPS

Cleavability by HF: Complete Deprotection in the Final Synthesis Step

The cyclohexyl ester is quantitatively cleaved by anhydrous hydrogen fluoride (HF), the standard final deprotection reagent in Boc SPPS, ensuring complete removal of the side-chain protecting group and liberation of the native aspartic acid residue [1].

Peptide Synthesis HF Cleavage Boc SPPS

Boc-Asp(OcHx)-OH: High-Impact Application Scenarios Where Aspartimide Suppression is Critical


Synthesis of Long or Difficult Peptides Containing Asp-Gly, Asp-Ser, or Asp-Asn Motifs

Use Boc-Asp(OcHx)-OH to minimize aspartimide side reactions during chain elongation. The 170-fold reduction in base-catalyzed imide formation ensures high crude purity and simplified HPLC purification for sequences that are notoriously prone to degradation [1].

Large-Scale Boc SPPS of Therapeutic Peptides Requiring High Reproducibility

The robust stability of the cyclohexyl ester to repetitive TFA treatments and its predictable, quantitative cleavage by HF make Boc-Asp(OcHx)-OH the preferred building block for GMP manufacturing of peptide APIs, where batch-to-batch consistency and high yield are non-negotiable [2].

Peptide Libraries Containing Aspartic Acid for Structure-Activity Relationship (SAR) Studies

The low aspartimide background afforded by the cyclohexyl ester allows for accurate assessment of biological activity without confounding byproduct artifacts, enabling reliable SAR analysis in drug discovery programs [1].

Cyclic Peptide Synthesis via Boc/Benzyl Strategy

In cyclic peptide synthesis, where side-chain protection must withstand multiple synthetic manipulations, the cyclohexyl ester provides orthogonal stability to TFA and selective HF cleavage, thereby facilitating efficient on-resin cyclization and minimizing side reactions [2].

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